1-(3,4-Dichloro-2-methoxybenzenesulfonyl)azepane
CAS No.: 457961-68-1
Cat. No.: VC21367196
Molecular Formula: C13H17Cl2NO3S
Molecular Weight: 338.2g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 457961-68-1 |
|---|---|
| Molecular Formula | C13H17Cl2NO3S |
| Molecular Weight | 338.2g/mol |
| IUPAC Name | 1-(3,4-dichloro-2-methoxyphenyl)sulfonylazepane |
| Standard InChI | InChI=1S/C13H17Cl2NO3S/c1-19-13-11(7-6-10(14)12(13)15)20(17,18)16-8-4-2-3-5-9-16/h6-7H,2-5,8-9H2,1H3 |
| Standard InChI Key | IKVJUBZHNCFIOV-UHFFFAOYSA-N |
| SMILES | COC1=C(C=CC(=C1Cl)Cl)S(=O)(=O)N2CCCCCC2 |
| Canonical SMILES | COC1=C(C=CC(=C1Cl)Cl)S(=O)(=O)N2CCCCCC2 |
Introduction
1-(3,4-Dichloro-2-methoxybenzenesulfonyl)azepane is a complex organic compound belonging to the sulfonamide class, known for its antibacterial properties and potential applications in pharmaceuticals and organic synthesis. The compound features an azepane ring and a sulfonyl group, with dichloro and methoxy substituents that enhance its reactivity and specificity in chemical reactions.
Synthesis
The synthesis of 1-(3,4-Dichloro-2-methoxybenzenesulfonyl)azepane typically involves the reaction of azepane derivatives with sulfonyl chlorides or related electrophiles. The specific synthesis pathway may not be widely documented, but similar compounds have been synthesized using various organic chemistry methods. Optimizing reaction conditions, such as temperature and solvent choice, is crucial for achieving high yields and selectivity. Techniques like chromatography are often used for purification.
Potential Applications
As a sulfonamide compound, 1-(3,4-Dichloro-2-methoxybenzenesulfonyl)azepane may exhibit antibacterial properties, making it of interest for drug development. Its unique structure suggests potential novel biological activities, although further studies are needed to elucidate its exact mechanism of action. This includes conducting binding affinity studies and biological assays to determine its efficacy and safety.
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume